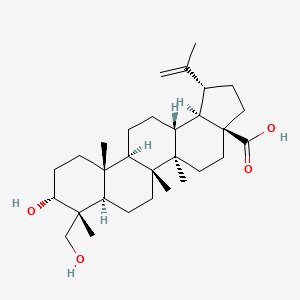![molecular formula C14H14IN5O B12725203 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine CAS No. 396653-34-2](/img/structure/B12725203.png)
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxyphenylmethyl group at the 9-position, and a methyl group at the N-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a purine derivative, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom in the purine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often related to its ability to modulate biochemical processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine: shares structural similarities with other purine derivatives, such as:
Uniqueness
The presence of the iodine atom at the 2-position and the methoxyphenylmethyl group at the 9-position imparts unique chemical and biological properties to this compound
Properties
CAS No. |
396653-34-2 |
|---|---|
Molecular Formula |
C14H14IN5O |
Molecular Weight |
395.20 g/mol |
IUPAC Name |
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine |
InChI |
InChI=1S/C14H14IN5O/c1-16-12-11-13(19-14(15)18-12)20(8-17-11)7-9-5-3-4-6-10(9)21-2/h3-6,8H,7H2,1-2H3,(H,16,18,19) |
InChI Key |
ZVYTYSPUDKDXTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


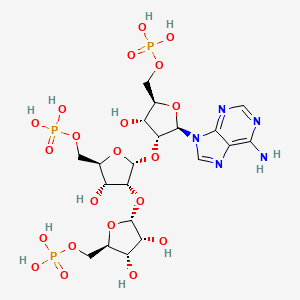
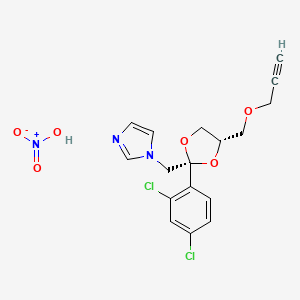

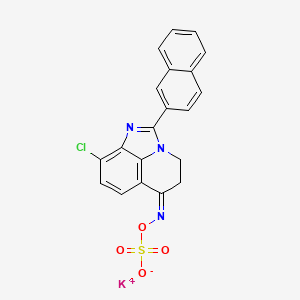
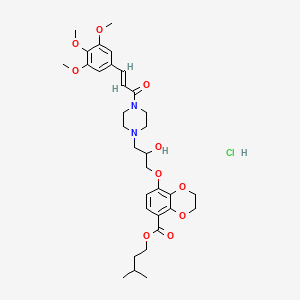
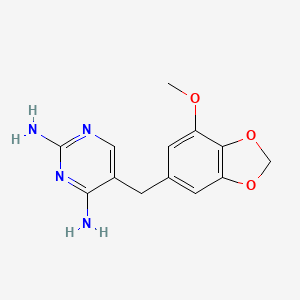
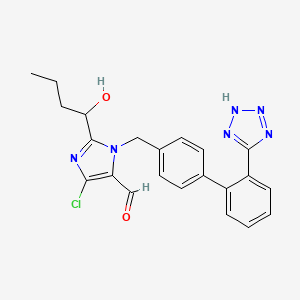
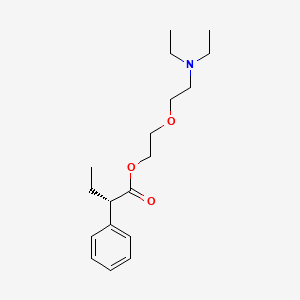
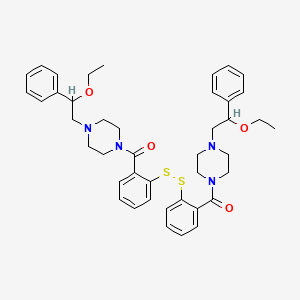
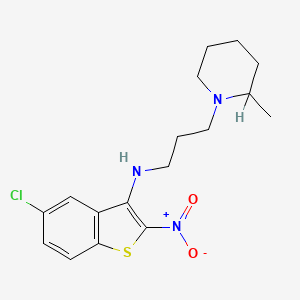
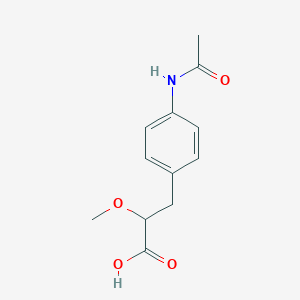

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
